![molecular formula C19H19N3OS B2813255 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034449-16-4](/img/structure/B2813255.png)
1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
This compound belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
- PE-TTPM derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities . These compounds demonstrated potent scavenging activity against α, α-diphenyl-β-picrylhydrazyl (DPPH) radicals and inhibited lipid peroxidation. Their potential as anti-inflammatory agents both in vitro and in vivo was also observed.
- The combination of pyridine and thiophene moieties in PE-TTPM derivatives suggests potential antimicrobial properties. Researchers have explored their effectiveness against fungi and bacteria . Further studies could uncover specific mechanisms and applications.
- Pyridine derivatives, including those with heterocyclic nuclei, have shown cytotoxic activity . Investigating PE-TTPM derivatives for their impact on cell viability and apoptosis pathways could be valuable.
- Thiophene is a well-known isostere for benzene. Investigating PE-TTPM derivatives in comparison to benzene-containing compounds could provide insights into their potential advantages or limitations .
Antioxidant and Anti-Inflammatory Properties
Antimicrobial Activity
Cytotoxic Effects
Isosteric Replacement Studies
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-6-15-4-2-1-3-5-15)22-13-16-7-9-20-18(12-16)17-8-11-24-14-17/h1-5,7-9,11-12,14H,6,10,13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCNUHSOLQASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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